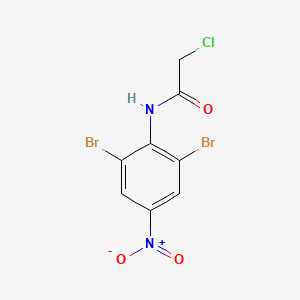

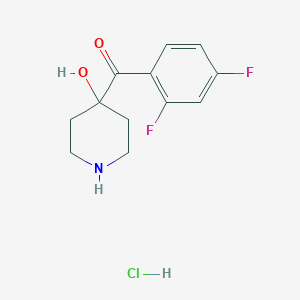

![molecular formula C18H17N3O B2457487 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide CAS No. 1788561-69-2](/img/structure/B2457487.png)

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are important fused bicyclic heterocycles recognized for their wide range of applications in medicinal chemistry . They have been associated with various pharmacological activities such as antiviral, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

The synthesis of imidazopyridine derivatives often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines has been reported . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis

The structural elucidation of the synthesized imidazo-pyridine derivatives was performed by different spectroscopic techniques including IR, NMR, and Mass . The 1H NMR spectrum of a similar compound showed various peaks indicating the presence of different types of hydrogen atoms .Chemical Reactions Analysis

The reaction of 2-aminopyridines with α-bromoketones in polar organic solvents has been reported . A chemodivergent reaction was proposed where the reaction proceeded via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt .Applications De Recherche Scientifique

Anticancer Activity

One significant area of application is in anticancer research. A derivative was identified as a full antagonist of the androgen receptor, showing excellent in vivo tumor growth inhibition in castration-resistant prostate cancer (CRPC). However, the imidazo[1,2-a]pyrimidine moiety of this compound is rapidly metabolized by aldehyde oxidase (AO), prompting investigations into medicinal chemistry strategies to reduce AO-mediated oxidation. These strategies included altering the heterocycle or blocking the reactive site to mitigate the metabolism issue, potentially useful for other drug discovery programs (Linton et al., 2011).

DNA Binding for Gene Expression Modulation

Imidazo[1,2-a]pyridine derivatives, specifically Pyrrole–imidazole (Py–Im) hairpin polyamides, are explored for their ability to bind to specific DNA sequences in the minor groove, disrupting protein–DNA interactions and modulating gene expression in living cells. Enhancements in cellular uptake and biological activity of these compounds have been achieved through modifications, significantly impacting their potential as molecular probes or therapeutic agents (Meier et al., 2012).

Broad Pharmacological Potential

The imidazo[1,2-a]pyridine scaffold is noted for its broad pharmacological applications, including enzyme inhibitors, receptor ligands, and anti-infectious agents. This highlights the scaffold's versatility and the continuous interest in understanding its pharmacological properties to develop novel therapeutic agents (Enguehard-Gueiffier & Gueiffier, 2007).

Antimycobacterial Properties

Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) bearing an N-(2-phenoxyethyl) moiety were designed and synthesized as new antitubercular agents. Some derivatives demonstrated excellent in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. This suggests a promising direction for developing new antitubercular therapies (Wu et al., 2016).

Marketed Preparations and Therapeutic Agents

Imidazo[1,2-a]pyridine derivatives are found in various marketed preparations and are recognized for their anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, proton pump inhibitor, and insecticidal activities. The scaffold's inclusion in drugs like zolimidine, zolpidem, and alpidem underscores its pharmaceutical importance and the ongoing efforts to modify its structure for novel therapeutic agents (Deep et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been found to exhibit antifungal activity against candida spp . They inhibit the formation of yeast to mold as well as ergosterol formation .

Mode of Action

It’s known that similar compounds inhibit the formation of yeast to mold and ergosterol formation . Ergosterol is an essential component of the fungal cell membrane, and its inhibition can lead to cell death .

Biochemical Pathways

It’s known that similar compounds inhibit the biosynthesis of ergosterol . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .

Pharmacokinetics

It’s known that similar compounds could be moderately toxic to humans . In-vitro toxicity studies can help understand the real-time toxic level .

Result of Action

Similar compounds have shown potent activity only against candida spp, including several multidrug-resistant Candida spp . They exhibited minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL as the lowest concentration enough to eliminate the Candida spp .

Action Environment

It’s known that the efficacy of similar compounds can be influenced by factors such as the presence of multidrug-resistant strains .

Orientations Futures

Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . Future research could focus on developing more effective compounds for treating various diseases, including cancer . The development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, is also a promising direction .

Propriétés

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c22-18(13-6-5-7-13)20-15-9-2-1-8-14(15)16-12-21-11-4-3-10-17(21)19-16/h1-4,8-13H,5-7H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUNXQASOPWKAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

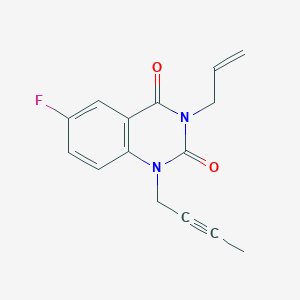

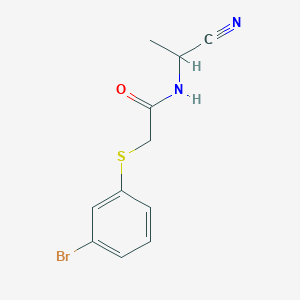

![2-(3-(3,4-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2457405.png)

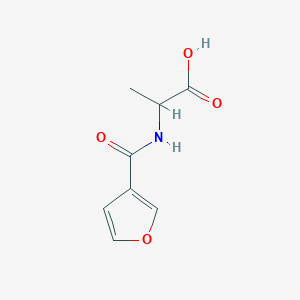

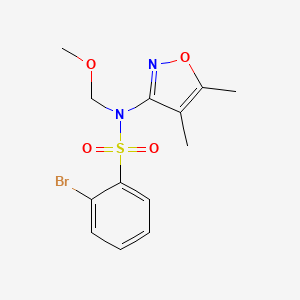

![(Z)-ethyl 1-methyl-5-oxo-2-((3,4,5-trimethoxybenzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2457412.png)

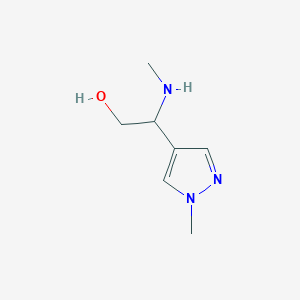

![5-chloro-N-(3,5-dichlorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2457420.png)

![Ethyl 4-oxo-3-phenyl-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2457424.png)

![1-(4-chlorophenyl)-2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-ethanone hydrobromide](/img/structure/B2457426.png)